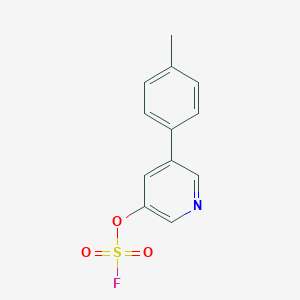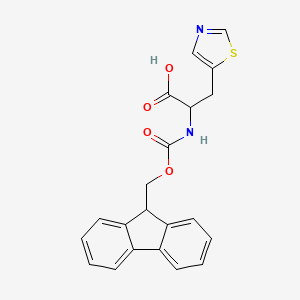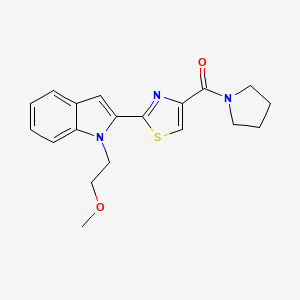
7-Morpholin-4-ylcarbonyloxy-2-naphthyl morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-Morpholin-4-ylcarbonyloxy-2-naphthyl morpholine-4-carboxylate” appears to contain two morpholine rings. Morpholine is a common motif in many biologically active compounds and pharmaceuticals . It’s a heterocyclic amine, with the formula O(CH2CH2)2NH .
Synthesis Analysis
While specific synthesis methods for this compound are not available, morpholines can generally be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A common method involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Morpholine itself is a colorless liquid with a weak, ammonia-like odor .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity The chemical structure of 7-Morpholin-4-ylcarbonyloxy-2-naphthyl morpholine-4-carboxylate shows potential reactivity towards nucleophiles, which is exemplified by related compounds undergoing cleavage and forming various salts in nearly quantitative yields. This reactivity suggests its utility in synthesizing complex organic molecules, potentially leading to novel materials or drugs with specific functionalities. For instance, studies on nucleophilic reactions of structurally related compounds highlight the cleavage of certain rings upon reaction with bases, leading to the formation of ammonium salts, which have been studied spectroscopically and by X-ray crystallography (Fei, Slawin, & Woollins, 2001).
Peptidomimetic Chemistry The synthesis of enantiopure compounds, such as Fmoc-protected morpholine-3-carboxylic acid from related morpholines, illustrates the compound's relevance in peptidomimetic chemistry. This process enables the development of model tripeptides, demonstrating the compound's applicability in solid-phase peptide synthesis. Such advancements facilitate the creation of peptidomimetics with potential therapeutic applications, including drug development and biomolecular research (Sladojevich, Trabocchi, & Guarna, 2007).
Targeted Fluorescent Probes The development of fluorescent probes for biological imaging is another significant application. A study involving a morpholine-based probe designed for lysosome targeting in living cells demonstrates the compound's potential in cellular imaging. Such probes can selectively detect and image endogenous molecules, offering insights into cellular processes and disease mechanisms. This capability is crucial for biological research and the development of diagnostic tools (Qian et al., 2019).
Pharmacological Research In pharmacological research, derivatives of morpholine and naphthyl compounds have been explored for their potential as DNA-PK and PI3K inhibitors, showing activity against specific isoforms. Such studies underscore the relevance of these compounds in developing new therapeutic agents targeting cancer and other diseases by modulating cellular signaling pathways (Morrison et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[7-(morpholine-4-carbonyloxy)naphthalen-2-yl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c23-19(21-5-9-25-10-6-21)27-17-3-1-15-2-4-18(14-16(15)13-17)28-20(24)22-7-11-26-12-8-22/h1-4,13-14H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPMKQLONNYWQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C=CC(=C3)OC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

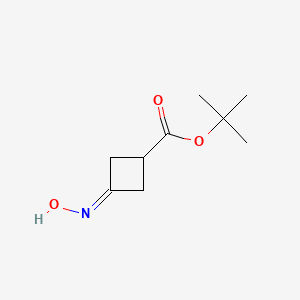
![(3-{[(2,4-dichlorobenzoyl)oxy]methyl}-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2717007.png)
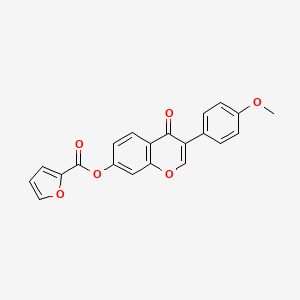
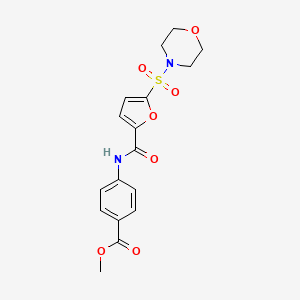
![3-[(2-methoxybenzoyl)amino]propanoic Acid](/img/structure/B2717012.png)
![2-[(4-Bromophenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2717014.png)
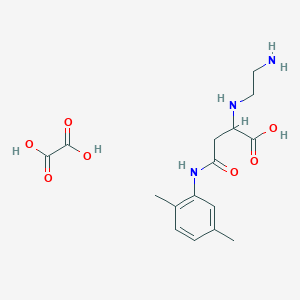

![2-(2-(4-(Ethylsulfonyl)phenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2717019.png)
